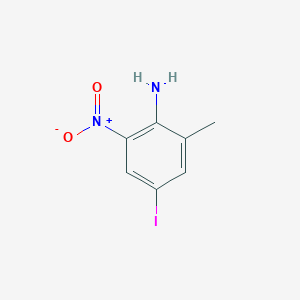

6-Fluoro-3-iodo-4-nitro-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

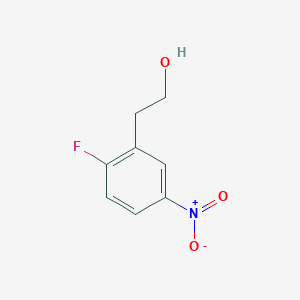

The compound "6-Fluoro-3-iodo-4-nitro-1H-indazole" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected from similar indazole derivatives. For instance, indazoles are a class of heterocyclic compounds that have been studied for various applications, including energetic materials for rocket propulsion and pharmaceuticals .

Synthesis Analysis

The synthesis of indazole derivatives can involve multiple steps, including oxidation, nitration, decarboxylation, and fluorination reactions. Paper describes a four-step process to synthesize a 1,2,4-triazole with nitrofurazanyl and fluorodinitromethyl groups, which suggests that a similar approach might be applicable for synthesizing the compound , with appropriate modifications to introduce the iodine and nitro groups at the desired positions on the indazole ring.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be determined using X-ray crystallography, as demonstrated in paper , where the structure of a fluorinated stilbazole was elucidated. This technique could potentially be used to determine the molecular structure of "6-Fluoro-3-iodo-4-nitro-1H-indazole" as well, providing detailed information about its geometry and electronic configuration.

Chemical Reactions Analysis

Indazole compounds can undergo various chemical reactions, including those with nitroaryl derivatives. Paper discusses the reaction of NH-indazoles with nitroaryl compounds, leading to the formation of benzotriazole-N-oxides. This indicates that "6-Fluoro-3-iodo-4-nitro-1H-indazole" might also participate in similar reactions, potentially leading to the formation of novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as density and energy content, are important for their potential applications. As mentioned in paper , the density and energy content of a triazole derivative were determined, which could be relevant for the evaluation of "6-Fluoro-3-iodo-4-nitro-1H-indazole" in the context of energetic materials. Additionally, the planarity and crystallization behavior of fluorinated stilbazoles, as reported in paper , could provide insights into the solid-state properties of similar fluorinated indazole compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Unusual Formation of Benzotriazole-N-oxides : A study on the reaction of N-unsubstituted indazoles with nitroaryl derivatives revealed the unusual formation of benzotriazole-N-oxides, indicating a novel reaction pathway and potential applications in synthetic organic chemistry (Alkorta et al., 2013).

Development of Biheteroaryl Fluorophores : Research demonstrated the synthesis of donor-acceptor-type biheteroaryl fluorophores via oxidative C-H/C-H cross-coupling, showcasing the potential for creating new fluorophores with tunable emissions, which could be used in imaging and as optical sensors (Cheng et al., 2016).

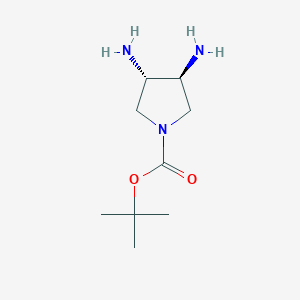

Biological Importance

- Synthesis of 2-Azetidinone Derivatives : A study synthesized a series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones and evaluated them for antibacterial, antifungal, antitubercular, and anti-inflammatory activities, demonstrating the potential of indazole derivatives in developing new therapeutic agents (Samadhiya et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Zukünftige Richtungen

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted indazoles, such as “6-Fluoro-3-iodo-4-nitro-1H-indazole”, is of strategic importance .

Eigenschaften

IUPAC Name |

6-fluoro-3-iodo-4-nitro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FIN3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFJIWZQSMZCML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

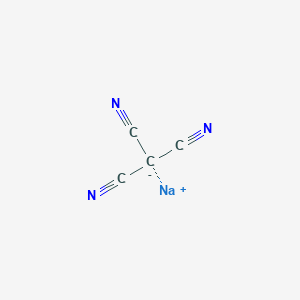

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FIN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646391 |

Source

|

| Record name | 6-Fluoro-3-iodo-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-iodo-4-nitro-1H-indazole | |

CAS RN |

885522-71-4 |

Source

|

| Record name | 6-Fluoro-3-iodo-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.